molecular formula C18H22N4O3 B4373226 1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4373226
M. Wt: 342.4 g/mol
InChI Key: BKCPYBRXPPHQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a piperidinylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

1-methyl-5-[(2-piperidin-1-ylphenyl)methylcarbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-21-16(14(12-20-21)18(24)25)17(23)19-11-13-7-3-4-8-15(13)22-9-5-2-6-10-22/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCPYBRXPPHQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
1-METHYL-5-{[(2-PIPERIDINOBENZYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

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